Cas no 1707735-05-4 (N2,N2-bis(cyclobutylmethyl)thiazole-2,4-diamine)

N2,N2-bis(cyclobutylmethyl)thiazole-2,4-diamine is a specialized thiazole-based diamine compound featuring cyclobutylmethyl substituents at the N2 position. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The cyclobutyl groups enhance rigidity and may influence binding affinity in target applications, while the thiazole core contributes to heterocyclic reactivity. Its well-defined molecular architecture allows for precise modifications in drug discovery, particularly in the development of kinase inhibitors or antimicrobial agents. The compound’s stability and synthetic versatility make it suitable for exploratory studies in medicinal chemistry and material science.
N2,N2-bis(cyclobutylmethyl)thiazole-2,4-diamine structure
1707735-05-4 structure
Product Name:N2,N2-bis(cyclobutylmethyl)thiazole-2,4-diamine
CAS No:1707735-05-4
MF:C13H21N3S
MW:251.390941381454
CID:5191340
Update Time:2025-06-08

N2,N2-bis(cyclobutylmethyl)thiazole-2,4-diamine Chemical and Physical Properties

Names and Identifiers

    • N2,N2-bis(cyclobutylmethyl)thiazole-2,4-diamine
    • Inchi: 1S/C13H21N3S/c14-12-9-17-13(15-12)16(7-10-3-1-4-10)8-11-5-2-6-11/h9-11H,1-8,14H2
    • InChI Key: IMETZSSERXMKED-UHFFFAOYSA-N
    • SMILES: S1C=C(N)N=C1N(CC1CCC1)CC1CCC1

Computed Properties

  • Exact Mass: 251.146
  • Monoisotopic Mass: 251.146
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.4A^2

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM509535-1g
N2,N2-Bis(cyclobutylmethyl)thiazole-2,4-diamine
1707735-05-4 97%
1g
$735 2023-03-10

Additional information on N2,N2-bis(cyclobutylmethyl)thiazole-2,4-diamine

Professional Introduction to N2,N2-bis(cyclobutylmethyl)thiazole-2,4-diamine (CAS No. 1707735-05-4)

N2,N2-bis(cyclobutylmethyl)thiazole-2,4-diamine, a compound with the chemical identifier CAS No. 1707735-05-4, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their broad spectrum of biological activities. The structural motif of this molecule, featuring a central thiazole ring substituted with two cyclobutylmethyl groups and two amino functionalities at the 2- and 4-positions, imparts unique chemical and pharmacological properties that make it a promising candidate for further research and development.

The synthesis of N2,N2-bis(cyclobutylmethyl)thiazole-2,4-diamine involves a series of well-defined chemical transformations that highlight the expertise required in organic synthesis. The thiazole core is typically constructed through the reaction of thioamides or thioureas with appropriate alkylating agents. The introduction of the cyclobutylmethyl groups requires careful control of reaction conditions to ensure regioselectivity and high yield. This step is crucial as it determines the steric and electronic environment around the thiazole ring, which in turn influences the compound's biological activity.

Recent studies have demonstrated the potential of N2,N2-bis(cyclobutylmethyl)thiazole-2,4-diamine as an intermediate in the development of novel therapeutic agents. Its structural features suggest that it may exhibit properties such as kinase inhibition, which is relevant to various diseases including cancer. The bulky cyclobutylmethyl groups can serve as pharmacophores that interact with specific binding pockets on target proteins, modulating their activity. This has led to interest in exploring its efficacy in preclinical models.

In addition to its potential as a kinase inhibitor, N2,N2-bis(cyclobutylmethyl)thiazole-2,4-diamine has shown promise in other areas of pharmaceutical research. For instance, its thiazole ring is known to be a key structural element in compounds that exhibit antimicrobial properties. The presence of amino groups further enhances its versatility, allowing for modifications that could tailor its biological activity towards specific pathogens. This dual functionality makes it an attractive scaffold for designing new antibiotics or antifungal agents.

The compound's stability under various conditions is another critical factor that contributes to its appeal in drug development. Thiazole derivatives are generally stable in both aqueous and organic environments, which facilitates their use in a wide range of synthetic protocols. Furthermore, the cyclobutylmethyl groups provide additional stability by reducing the likelihood of unwanted side reactions. These characteristics make N2,N2-bis(cyclobutylmethyl)thiazole-2,4-diamine a robust building block for medicinal chemists.

Current research is focused on optimizing synthetic routes to improve the yield and purity of N2,N2-bis(cyclobutylmethyl)thiazole-2,4-diamine. Advances in catalytic methods and green chemistry principles are being leveraged to develop more efficient and environmentally friendly processes. These efforts are not only aimed at reducing costs but also at minimizing waste generation, aligning with global trends toward sustainable pharmaceutical manufacturing.

The pharmacokinetic properties of N2,N2-bis(cyclobutylmethyl)thiazole-2,4-diamine are also under investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its potential as a drug candidate. Preliminary studies suggest that its molecular structure may confer favorable pharmacokinetic profiles, such as good solubility and bioavailability. However, further experiments are needed to confirm these findings and to identify any potential metabolic pathways that could lead to drug-drug interactions.

Collaborative efforts between academic researchers and industry scientists are playing a crucial role in advancing the study of N2,N2-bis(cyclobutylmethyl)thiazole-2,4-diamine. These partnerships facilitate the sharing of resources and expertise, accelerating the pace of discovery. The integration of computational modeling with experimental techniques has allowed for more targeted design and optimization of thiazole derivatives like this one.

The future prospects for N2,N2-bis(cyclobutylmethyl)thiazole-2,4-diamine are bright, with ongoing studies exploring its potential applications in treating various diseases. As our understanding of biological targets grows more refined, compounds like this one will continue to be evaluated for their therapeutic value. The combination of innovative chemistry and interdisciplinary research holds promise for unlocking new treatments that address unmet medical needs.

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